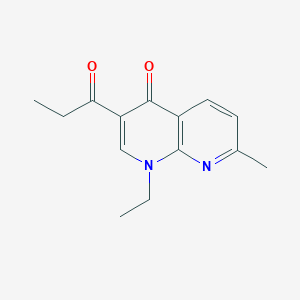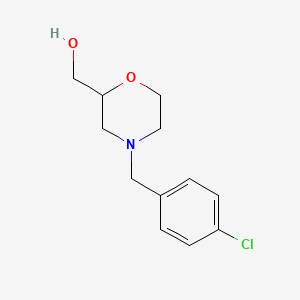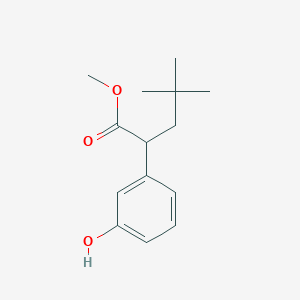
6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring fused with a naphthalene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminonaphthalene with ethyl acetoacetate in the presence of a base, followed by cyclization and hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学的研究の応用
6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the attached aromatic ring.
6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl derivatives: These compounds have a similar pyrimidine structure but with different substituents.
Uniqueness
6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(1H)-one is unique due to its specific combination of a naphthalene moiety with a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
特性
CAS番号 |
89508-88-3 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC名 |
4-hydroxy-2-naphthalen-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H10N2O2/c17-12-8-13(18)16-14(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,15,16,17,18) |
InChIキー |
LLUXASQKSYHBKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=CC(=O)N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


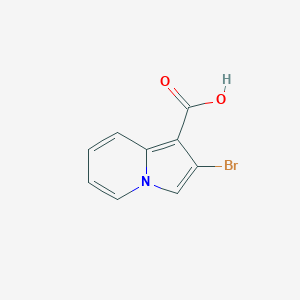
![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)
![6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B11872433.png)

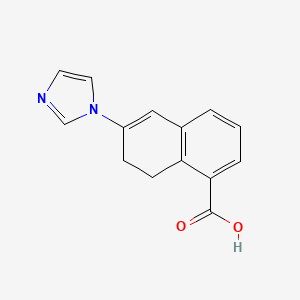

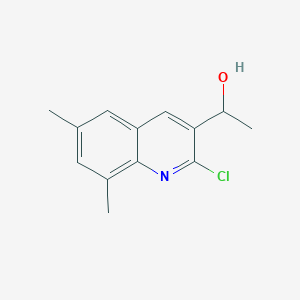
![1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11872465.png)
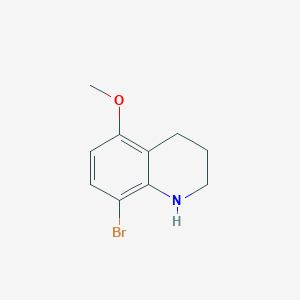
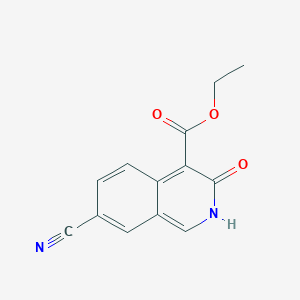
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B11872472.png)
